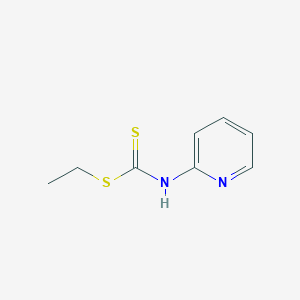
Methylamine, N-(1-butylpentylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamine, N-(1-butylpentylidene)-, also known as N-butylpentylidene imine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methylamine, N-(1-butylpentylidene)-lidene imine is not fully understood. However, it has been reported to have a high electron affinity, which makes it a potential candidate for use in organic electronics. It has also been reported to form stable complexes with metal ions, which could be useful in catalysis and material science.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Methylamine, N-(1-butylpentylidene)-lidene imine. However, it has been reported to be non-toxic and non-carcinogenic, making it a potential candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methylamine, N-(1-butylpentylidene)-lidene imine is its high purity and good yields, which make it suitable for use in various lab experiments. However, its limited solubility in common solvents could be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on Methylamine, N-(1-butylpentylidene)-lidene imine. One potential area of research is the synthesis of new derivatives of this compound with improved properties for use in various applications. Another potential area of research is the investigation of its potential use as a fluorescent probe in biological imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Methylamine, N-(1-butylpentylidene)-lidene imine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in various applications.
Synthesemethoden
The synthesis of Methylamine, N-(1-butylpentylidene)-lidene imine involves the reaction of butylpentylamine with formaldehyde. The resulting product is then subjected to a condensation reaction with acetaldehyde to produce the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
Methylamine, N-(1-butylpentylidene)-lidene imine has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In addition, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
10599-81-2 |
|---|---|
Produktname |
Methylamine, N-(1-butylpentylidene)- |
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
N-methylnonan-5-imine |
InChI |
InChI=1S/C10H21N/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
NYBJOLCTDQUIPI-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CCCC |
Kanonische SMILES |
CCCCC(=NC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




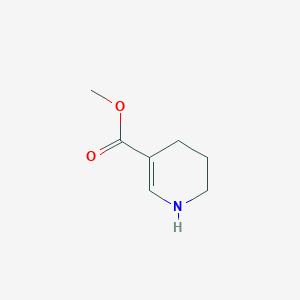

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
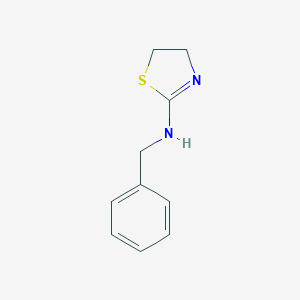
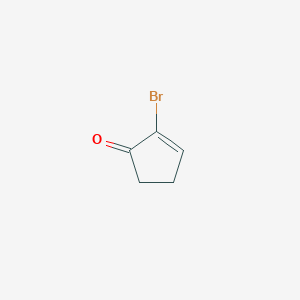

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
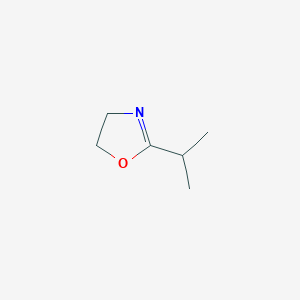

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
